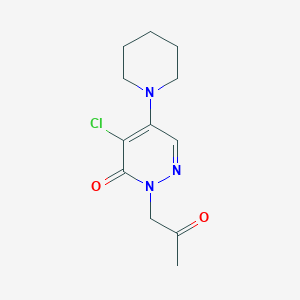
4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone” is a complex organic molecule that contains several functional groups. It has a pyridazinone ring, which is a type of heterocyclic compound. This ring is substituted with a chloro group at the 4-position, a piperidino group at the 5-position, and a 2-oxopropyl group at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, a piperidino group, and a 2-oxopropyl group would all contribute to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridazinone ring might undergo reactions typical of heterocycles, while the chloro, piperidino, and 2-oxopropyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. The structure of the compound suggests that it could interfere with the biosynthesis of bacterial lipids or other vital components, leading to the inhibition of bacterial growth .
Anticancer Properties
Research indicates that derivatives of this compound may have applications in cancer treatment. The molecular structure allows for interactions with cancer cell lines, potentially inhibiting their growth or inducing apoptosis .
Neuroleptic Agents
Compounds with similar structures have been described as potent neuroleptic agents. This suggests that “4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone” could be useful in the treatment of psychiatric disorders by affecting neurotransmitter systems .
Antiviral Agents
The heterocyclic nature of this compound makes it a candidate for antiviral research. It could be designed to target specific viral enzymes or processes, thereby inhibiting viral replication .
Anticonvulsant Applications
Due to its structural similarity to other heterocyclic compounds known for anticonvulsant activity, this compound may be useful in the development of new treatments for epilepsy or other seizure disorders .
Anti-Inflammatory Uses
The compound’s ability to modulate biological pathways could make it a valuable agent in the treatment of inflammation and related conditions .
Organic Synthesis
In the field of organic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules, potentially aiding in the development of new drugs or materials .
Bioremediation
There is potential for this compound to be used in bioremediation strategies, where it could assist in the degradation of pollutants or contaminants in the environment .
将来の方向性
特性
IUPAC Name |
4-chloro-2-(2-oxopropyl)-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-9(17)8-16-12(18)11(13)10(7-14-16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATILFWTXUENFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

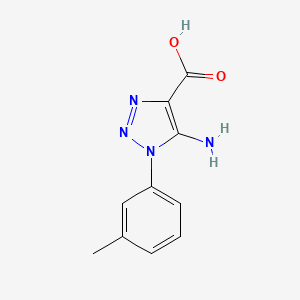
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2873146.png)

![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
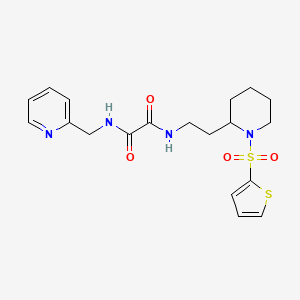


![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)
![N-(2-ethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2873160.png)
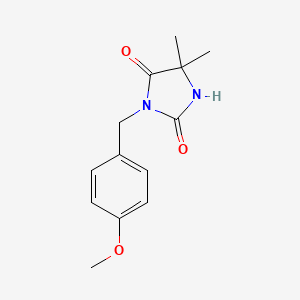
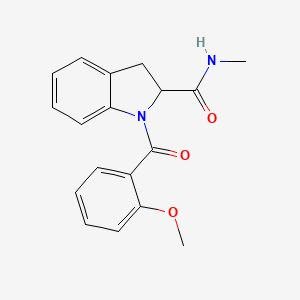
![N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2873165.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2873167.png)